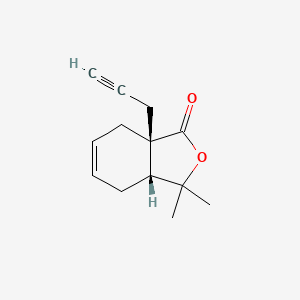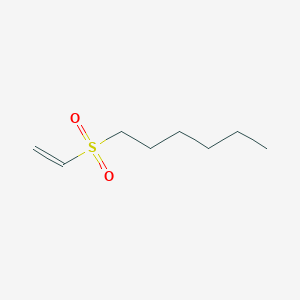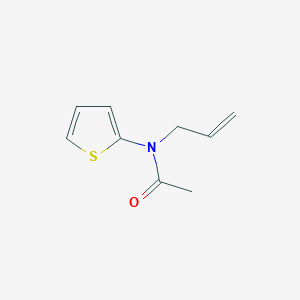
N-Allyl-N-(2-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Allyl-N-(2-thienyl)acetamide is an organic compound that belongs to the class of amides It features an allyl group and a thienyl group attached to the nitrogen atom of the acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Allyl-N-(2-thienyl)acetamide can be synthesized through the N-alkylation of amides with alcohols. This method involves the reaction of an amide with an alcohol in the presence of a catalyst. The process generates water as the sole byproduct, making it an environmentally friendly approach . The reaction conditions typically include the use of a base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Allyl-N-(2-thienyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thienyl derivatives.
Applications De Recherche Scientifique
N-Allyl-N-(2-thienyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Allyl-N-(2-thienyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-thienyl)acetamide: Lacks the allyl group, making it less reactive in certain chemical reactions.
N-(3-thienyl)acetamide: The thienyl group is attached at a different position, leading to different chemical and biological properties.
Uniqueness
N-Allyl-N-(2-thienyl)acetamide is unique due to the presence of both the allyl and thienyl groups. This combination enhances its reactivity and potential applications in various fields. The allyl group provides additional sites for chemical modification, while the thienyl group contributes to its aromatic character and stability.
Propriétés
Formule moléculaire |
C9H11NOS |
|---|---|
Poids moléculaire |
181.26 g/mol |
Nom IUPAC |
N-prop-2-enyl-N-thiophen-2-ylacetamide |
InChI |
InChI=1S/C9H11NOS/c1-3-6-10(8(2)11)9-5-4-7-12-9/h3-5,7H,1,6H2,2H3 |
Clé InChI |
MUHWRYVSBZMDBF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(CC=C)C1=CC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Azabicyclo[3.2.1]octane,6-(aminooxy)-,endo-(9CI)](/img/structure/B13809150.png)

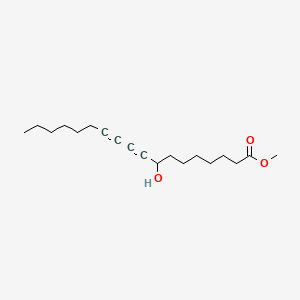
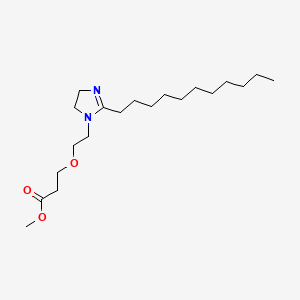
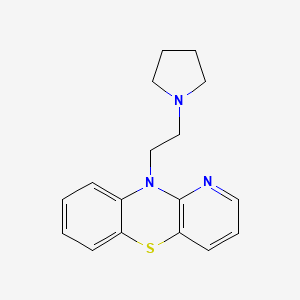

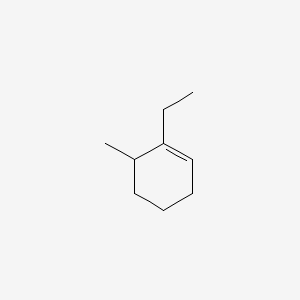
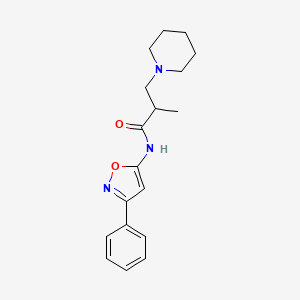
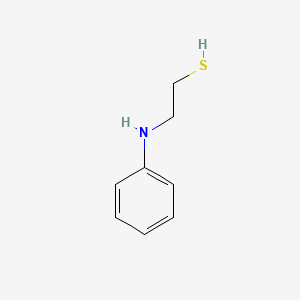
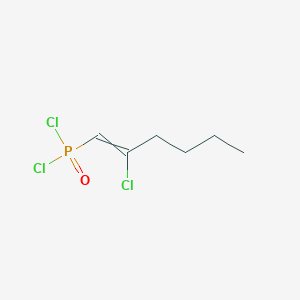
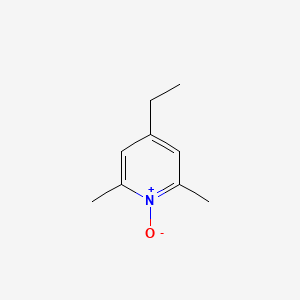
![1H-Imidazole-1-carboxamide, N-[3-[[[(4,5-dihydro-2-phenyl-1H-imidazol-1-yl)carbonyl]amino]methyl]-3,5,5-trimethylcyclohexyl]-4,5-dihydro-2-phenyl-](/img/structure/B13809203.png)
